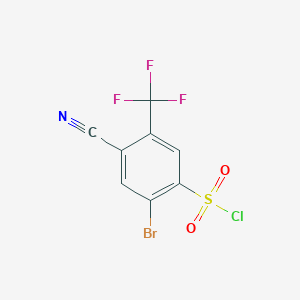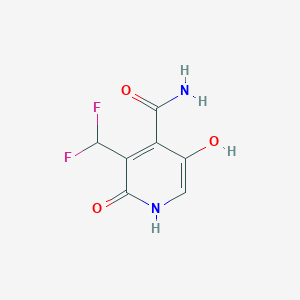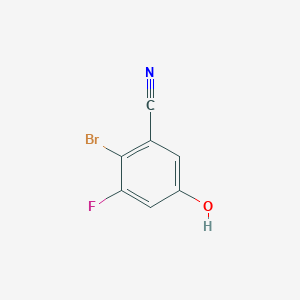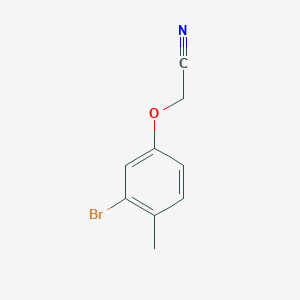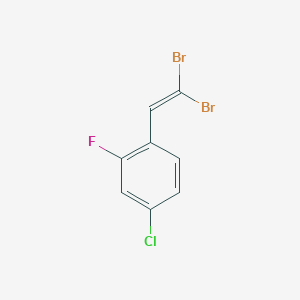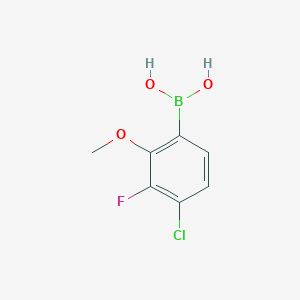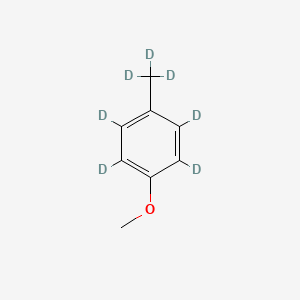
4-Methoxy(toluene-d7)
概述
描述
4-Methoxy(toluene-d7), also known as p-(D7-tolyl) methoxybenzene, is a deuterated variant of methoxy-toluene. It is a colorless flammable liquid which is soluble in organic solvents but poorly soluble in water .
Synthesis Analysis
A method for synthesizing 4-methoxy methyl acetoacetate, which could be related to the synthesis of 4-Methoxy(toluene-d7), involves the reaction of methyl methoxyacetate and methyl acetate in the presence of an alkali by heating . The raw materials used in this method are supplied in large quantities in the market, ensuring the raw material supply .Molecular Structure Analysis
The molecular formula of 4-Methoxy(toluene-d7) is C8H3D7O . It consists of a disubstituted benzene ring with a methoxy group and one methyl group .Physical And Chemical Properties Analysis
4-Methoxy(toluene-d7) has a molecular weight of 129.21 g/mol. It is a colorless flammable liquid which is soluble in organic solvents but poorly soluble in water .科学研究应用
Synthesis of (Meth)Acrylates
4-Methoxy(toluene-d7) can be used in the synthesis of (meth)acrylates . The process involves the functionalization of a non-functional polymer by chemical modification or binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods . This method has been successfully applied to obtain vinyl polymers .
Preparation of Functional Polymers
Functional polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications, can be prepared using 4-Methoxy(toluene-d7) . The functional (meth)acrylates referred here supply “functional esters” ruins as a general reactive group precursor .
Synthesis of Reactive Polymers
4-Methoxy(toluene-d7) can be used in the synthesis of reactive polymers . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .
Production of Commercial Monomers
4-Methoxy(toluene-d7) can be used in the production of commercial monomers . Copolymers of commercial monomers and monomers with functional groups are prepared and their properties are investigated .
Chemical Modification of Polymers
4-Methoxy(toluene-d7) can be used in the chemical modification of polymers . The application of chemical modification to the polymers is used to prepare polymers which cannot be prepared by direct polymerization of the monomer .
Nuclear and Side-Chain Bromination
4-Methoxy(toluene-d7) can be used in nuclear and side-chain bromination . This process can be carried out using an electrochemical method .
属性
IUPAC Name |
1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLICZRVGGXEOD-HRDWIZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy(toluene-d7) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

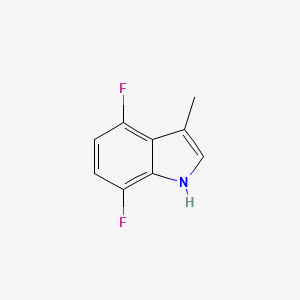
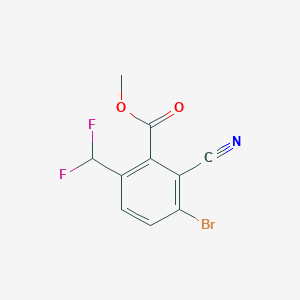
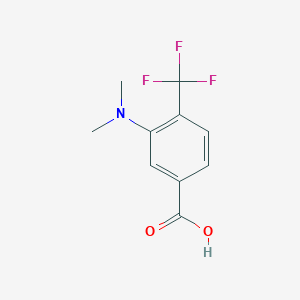

![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)


